
1-Piperazin-1-ylbutan-1-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazin-1-ylbutan-1-one dihydrochloride is a chemical compound with the CAS Number: 2503206-35-5 . It has a molecular weight of 229.15 . The IUPAC name for this compound is 1-(piperazin-1-yl)butan-1-one dihydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 1-Piperazin-1-ylbutan-1-one dihydrochloride is 1S/C8H16N2O.2ClH/c1-2-3-8(11)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H . This indicates the presence of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study discusses the synthesis of novel derivatives involving piperazine compounds and their pharmacological evaluation, specifically targeting antidepressant and antianxiety activities. The compounds synthesized showed significant activity in Porsolt’s behavioral despair test and the plus maze method for antianxiety (J. Kumar et al., 2017).
Preparation Methods
Another research focused on the preparation methods of piperazine derivatives, highlighting two synthetic pathways with considerations on yield and quality of the final product. This study emphasizes the importance of choosing an efficient synthetic route for pharmaceutical intermediates (Li Ning-wei, 2006).
Antihypertensive Agents
Research into dual antihypertensive agents led to the design and synthesis of new piperazine derivatives as potential treatments. The study provides insights into the protonation of nitrogen atoms in piperazine rings and their implications for pharmaceutical applications (Pavlína Marvanová et al., 2016).
Crystal Structure Analysis
The crystal and molecular structure of piperazine derivatives have been analyzed, revealing their high biological activity and potential applications in overcoming multidrug resistance in cancer and malaria. This type of research is crucial for understanding the interactions at the molecular level that contribute to biological efficacy (Y. Osa et al., 2002).
Luminescent Properties
A study on the luminescent properties of piperazine substituted naphthalimides explored their potential applications in material sciences, highlighting the influence of chemical modifications on fluorescence and photo-induced electron transfer, which could be useful in developing new materials with specific optical properties (Jiaan Gan et al., 2003).
Physical Characterization
The physical characterization of a novel 5-HT6 receptor antagonist's hydrochloride salt forms, including anhydrate and hydrate, was performed to determine the preferable form for pharmaceutical development. This research is indicative of the thorough analysis required to optimize drug formulations for clinical use (A. Hugerth et al., 2006).
Eigenschaften
IUPAC Name |
1-piperazin-1-ylbutan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-3-8(11)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODLBSRPXPWXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
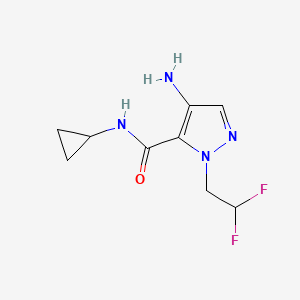
![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)
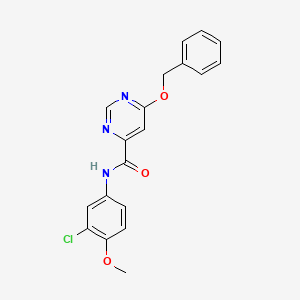
![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)
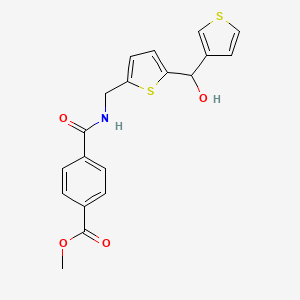
![N-(sec-butyl)-3-[1-{[2-(diethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2771407.png)
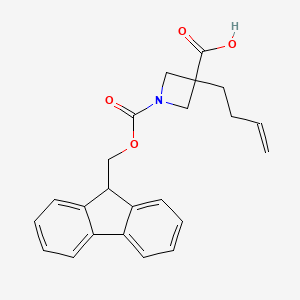
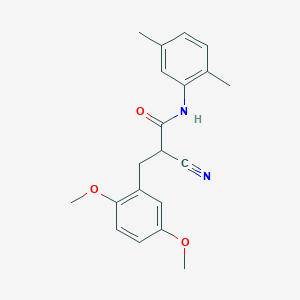
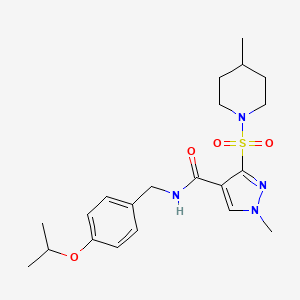
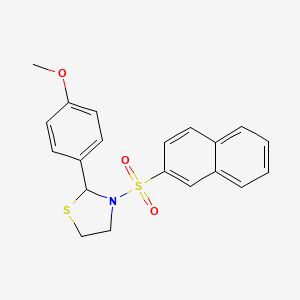
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)
![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

